molecular formula C24H29N3O3S B4282873 2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide

2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide

Cat. No.: B4282873
M. Wt: 439.6 g/mol
InChI Key: AHCINLQXSVQUSE-UHFFFAOYSA-N
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Description

2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thioether linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The thioether linkage is then introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor. Finally, the acetamide group is attached via an amidation reaction, often using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and acetamide groups can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,6-diethylphenyl)acetamide
  • 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,6-diethylphenyl)acetamide

Uniqueness

2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy and ethoxy analogs. This structural variation can lead to differences in its physical properties and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-4-7-15-29-20-13-11-19(12-14-20)23-26-27-24(30-23)31-16-21(28)25-22-17(5-2)9-8-10-18(22)6-3/h8-14H,4-7,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCINLQXSVQUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC=C3CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
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2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
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2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
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2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
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2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
Reactant of Route 6
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2-{[5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide

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